

Analytical HPLC methods for purity analysis of 1,3-Benzoxazol-4-amine

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Compound of Interest

Compound Name: 1,3-Benzoxazol-4-amine

Cat. No.: B1270219

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An Application Note on the Analytical HPLC Method for Purity Analysis of **1,3-Benzoxazol-4-amine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzoxazol-4-amine is a heterocyclic amine of interest in pharmaceutical research and development due to the prevalence of the benzoxazole core in biologically active molecules.[1][2][3] Ensuring the purity of such compounds is a critical aspect of drug development, as impurities can affect the safety, efficacy, and stability of the final product. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds.[4] This application note provides a detailed protocol for the determination of the purity of **1,3-Benzoxazol-4-amine** using a reverse-phase HPLC (RP-HPLC) method with UV detection. The described method is designed to be a starting point for researchers and can be further optimized and validated for specific applications.

Physicochemical Properties of 1,3-Benzoxazol-4-amine

- Molecular Formula: $C_7H_6N_2O$ [5][6]
- Molecular Weight: 134.14 g/mol [6]

- **Chemical Structure:** An aromatic heterocyclic compound containing a benzoxazole ring system with an amine substituent. The presence of the aromatic rings and the amine group makes it suitable for UV detection and amenable to reverse-phase chromatography.

Experimental Protocol

This protocol outlines a standard RP-HPLC method for the purity analysis of **1,3-Benzoxazol-4-amine**.

1. Instrumentation and Materials

- **HPLC System:** A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- **Column:** A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended as a starting point.^{[4][7]}
- **Solvents:** HPLC grade acetonitrile and water.
- **Reagents:** Formic acid (reagent grade).
- **Sample:** **1,3-Benzoxazol-4-amine**.
- **Glassware and Consumables:** Volumetric flasks, autosampler vials, and syringe filters (0.45 µm).

2. Preparation of Solutions

- **Mobile Phase A:** 0.1% Formic acid in water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly. Degas the solution before use.
- **Mobile Phase B:** 0.1% Formic acid in acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix thoroughly. Degas the solution before use.
- **Sample Solution:** Accurately weigh and dissolve the **1,3-Benzoxazol-4-amine** sample in a suitable solvent, such as a mixture of Mobile Phase A and B (e.g., 50:50 v/v), to a final concentration of approximately 0.5 mg/mL.^[7] Filter the sample solution through a 0.45 µm syringe filter before injection.^[8]

3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions:

Parameter	Specification
Column	C18 reverse-phase (4.6 mm x 250 mm, 5 µm)
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Gradient	10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a return to 10% B and equilibration.
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection Wavelength	254 nm
Injection Volume	10 µL
Run Time	Approximately 25 minutes

4. Analytical Procedure

- Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
- Inject a blank (sample solvent) to ensure the system is clean.
- Inject the prepared sample solution.
- Record the chromatogram and integrate the peaks.
- The purity of **1,3-Benzoxazol-4-amine** is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[\[9\]](#)

Data Presentation

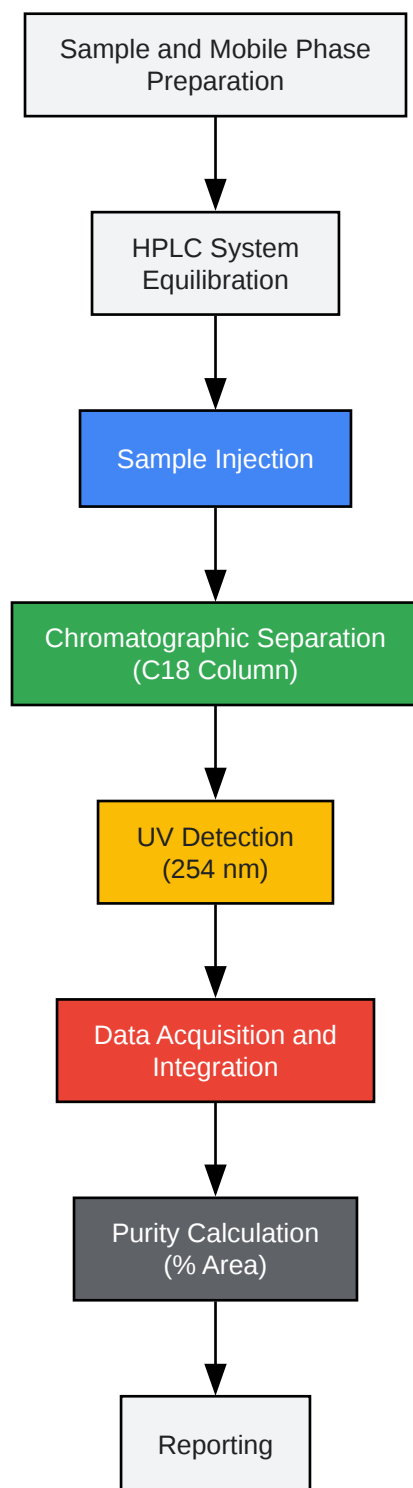
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table. The following is an example of how to present the results for a hypothetical sample of **1,3-Benzoxazol-4-amine**.

Peak No.	Retention Time (min)	Peak Area (mAU*s)	Area %
1	3.25	15.6	0.45
2	8.78	3425.8	98.90
3	10.12	22.5	0.65
Total	3463.9	100.00	

In this example, the purity of the **1,3-Benzoxazol-4-amine** sample is determined to be 98.90%.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC purity analysis of **1,3-Benzoxazol-4-amine**.



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Caption: Workflow for HPLC purity analysis of **1,3-Benzoxazol-4-amine**.

Conclusion

This application note provides a comprehensive and detailed protocol for the purity analysis of **1,3-Benzoxazol-4-amine** using a standard reverse-phase HPLC method. The described methodology, including sample and mobile phase preparation, chromatographic conditions, and data analysis, offers a reliable starting point for researchers in pharmaceutical development and related fields. The provided workflow and data presentation format can be adapted for routine quality control and in-process monitoring. For regulatory submissions, further method validation according to ICH guidelines would be required.

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